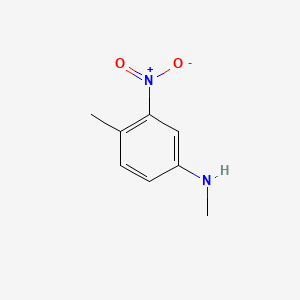

Methyl-(4-methyl-3-nitro-phenyl)-amine

Description

Theoretical Foundations of Substituted Anilines in Organic Chemistry

The chemical properties of a substituted aniline (B41778) are profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. wikipedia.org In the case of Methyl-(4-methyl-3-nitro-phenyl)-amine, three key groups modify the electron density and reactivity of the parent aniline structure: a methyl group (-CH3) at the para-position, a nitro group (-NO2) at the meta-position relative to the amino group, and a methyl group on the nitrogen atom (N-methyl).

Electron-Donating Groups: The methyl group at the C4 position is an electron-donating group (EDG) through an inductive effect and hyperconjugation. It increases the electron density of the benzene (B151609) ring, thereby activating it towards electrophilic substitution.

Electron-Withdrawing Groups: The nitro group at the C3 position is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. nih.gov It significantly decreases the electron density on the aromatic ring, making it less reactive towards electrophiles. The EWG nature of the nitro group also decreases the basicity of the amino group. researchgate.net

N-Alkylation: The methyl group on the nitrogen atom (an N-methyl group) slightly increases the basicity of the amine compared to a primary amine due to the inductive effect of the alkyl group.

The interplay of these substituents—the activating para-methyl group and the deactivating meta-nitro group—creates a unique electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations. Quantitative structure-activity relationship (QSAR) studies on substituted anilines often correlate toxicity and other properties with descriptors like the Hammett sigma constant and hydrogen bonding capacity. nih.gov

Methodological Approaches for Investigating Aromatic Nitro-Compounds

A variety of analytical techniques are employed to identify, quantify, and characterize aromatic nitro compounds.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are standard methods for separating and identifying aromatic nitro compounds and their derivatives from complex mixtures. nih.gov For instance, HPLC with on-line reduction can be used to analyze nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) by converting them to fluorescent primary amines. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the molecular structure. The chemical shifts and coupling patterns of the protons and carbons provide precise information about the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The nitro group exhibits characteristic strong asymmetric and symmetric stretching vibrations. The N-H stretching vibration of the secondary amine is also a key diagnostic peak.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. nih.gov

Colorimetric and Titration Methods: Historically, color reactions and titration methods have been used for the quantitative estimation of aromatic nitro compounds. acs.org One common approach involves the reduction of the nitro group to an amine, followed by diazotization and titration with a standard sodium nitrite (B80452) solution. acs.org

Historical Development of Research on Substituted Phenylamine Systems

The study of phenylamines, or anilines, dates back to the 19th century with the discovery of aniline itself. The initial focus was heavily on the synthesis of dyes, as aniline derivatives proved to be versatile precursors to a wide range of vibrant colors. This industrial demand spurred fundamental research into the reactivity of the aromatic ring and the amino group.

Over time, research expanded to explore the synthesis and properties of a vast number of substituted anilines. wikipedia.orgacs.org The introduction of various functional groups allowed chemists to systematically study their effects on the molecule's properties, leading to the development of structure-activity relationships. nih.gov The investigation into nitro-substituted anilines, in particular, was driven by their role as key intermediates in the synthesis of other functional groups, primarily through the reduction of the nitro group to an amine. sci-hub.seacs.org This transformation is a fundamental step in the production of many pharmaceuticals and complex organic molecules.

Current Research Frontiers in Nitro-Aromatic Amine Synthesis and Reactivity

Modern research in the field of nitro-aromatic amines is focused on developing more efficient, selective, and sustainable synthetic methods, as well as exploring novel applications.

Advanced Synthesis and Reduction: A major area of research is the chemoselective reduction of the nitro group in the presence of other reducible functional groups. sci-hub.seresearchgate.net This is crucial for creating complex molecules. acs.org Methodologies being explored include catalytic transfer hydrogenation, reductions using metal hydrides, and metal-free reduction methods. acs.org Heterogeneous catalysts, such as zeolites and sulfated metal oxides, are being developed to improve reaction efficiency and ease of separation. numberanalytics.com The direct synthesis of N-methyl aromatic amines from nitroso compounds using reagents like methylboronic acid represents another innovative approach. acs.org

Applications in Materials Science and Medicinal Chemistry: Nitro-aromatic compounds are being investigated for various applications. They are used as precursors for fluorescent probes and in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment, where a nitroreductase enzyme specifically activates a nitro-aromatic prodrug in the low-oxygen environment of tumors. mdpi.com The electronic properties of nitroanilines, particularly those with strong donor-acceptor character, make them candidates for non-linear optical (NLO) materials. researchgate.netresearchgate.net

Identification of Knowledge Gaps and Future Research Directions for this compound

While the fundamental chemistry of substituted anilines is well-established, specific research on this compound is limited. The existing literature primarily consists of its identity as a chemical compound available from suppliers and its inclusion in broad chemical databases. nih.gov

Key knowledge gaps include:

Detailed Reactivity Studies: There is a lack of published research detailing the specific reactivity of this compound in various organic transformations. Studies exploring its utility as a building block for more complex molecules are needed.

Advanced Material Properties: The combination of electron-donating and electron-withdrawing groups suggests potential for interesting photophysical or non-linear optical properties. However, there are no specific studies investigating this compound for applications in materials science.

Synthetic Optimization: While general methods for synthesizing substituted anilines exist, specific, high-yield synthetic routes tailored to this compound have not been extensively reported or optimized in academic literature. A patent for a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, outlines a multi-step synthesis starting from 4-chloro-3-nitrobenzoic acid, which could provide a basis for developing a route to the target molecule. google.com

Future research could focus on:

Developing and optimizing a scalable synthesis for this compound.

Systematically investigating its reactivity, particularly focusing on transformations of the nitro group and electrophilic substitution on the ring.

Evaluating its potential as a precursor for novel dyes, pharmaceuticals, or agrochemicals.

Characterizing its photophysical properties (absorption, fluorescence) to assess its suitability for applications as a molecular probe or in optical materials.

Compound Data Tables

Below are tables detailing the properties and identifiers for the compounds discussed in this article.

Table 1: Physicochemical Properties and Identifiers for this compound Click on the headers to sort the table.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N,4-dimethyl-3-nitroaniline | nih.gov |

| CAS Number | 33992-16-4 | nih.gov |

| Molecular Formula | C8H10N2O2 | nih.gov |

| Molecular Weight | 166.18 g/mol | nih.gov |

| XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 166.074227566 Da | nih.gov |

| SMILES | CC1=C(C=C(C=C1)NC)N+[O-] | nih.gov |

Table 2: Physicochemical Properties and Identifiers for 4-Methyl-3-nitroaniline Click on the headers to sort the table.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-methyl-3-nitroaniline | nih.gov |

| CAS Number | 119-32-4 | nih.govchemicalbook.com |

| Molecular Formula | C7H8N2O2 | nih.govsigmaaldrich.com |

| Molecular Weight | 152.15 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 74-77 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 169 °C (at 21 mmHg) | chemicalbook.comchemicalbook.com |

| XLogP3 | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 152.058577502 Da | nih.gov |

| SMILES | CC1=C(C=C(C=C1)N)N+[O-] | nih.gov |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,4-dimethyl-3-nitroaniline |

| 4-Methyl-3-nitroaniline |

| N-methyl-4-(methylamino)-3-nitrobenzamide |

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-7(9-2)5-8(6)10(11)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEKTRISTOHSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methyl 3 Nitro Phenyl Amine and Analogues

Retrosynthetic Analysis of the Methyl-(4-methyl-3-nitro-phenyl)-amine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnection strategies are evident:

Strategy A: C-N Bond Disconnection of the N-Methyl Group. This is the most common and direct approach. The disconnection of the N-methyl bond leads back to the primary amine, 4-methyl-3-nitroaniline . This key intermediate can be further simplified by a functional group interconversion (FGI), removing the nitro group to reveal p-toluidine (4-methylaniline) as a readily available starting material. The forward synthesis would therefore involve the nitration of p-toluidine followed by N-methylation.

Strategy B: C(aryl)-N Bond Disconnection. This approach involves cleaving the bond between the aromatic ring and the nitrogen atom. This disconnection points to two potential precursors: a substituted aromatic electrophile, such as 4-chloro-2-nitrotoluene or a related compound with a suitable leaving group, and methylamine as the nucleophile. This pathway relies on either a Nucleophilic Aromatic Substitution (SNAr) reaction or a modern metal-catalyzed cross-coupling reaction.

These two distinct retrosynthetic pathways highlight the main synthetic challenges: regioselective nitration of the aromatic ring and the formation of the N-methyl secondary amine.

Classical Synthetic Routes to Substituted Aromatic Amines and Nitroaromatics

Classical methods remain fundamental in the synthesis of nitroaromatic amines, offering robust and well-established procedures for key transformations.

Reductive amination is a widely used method for the N-alkylation of amines and represents a primary route for converting the precursor 4-methyl-3-nitroaniline into the final product. This process typically involves two steps: the reaction of the primary amine with an aldehyde (in this case, formaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Common reducing agents and conditions for this transformation include:

Sodium Borohydride Derivatives: Reagents like sodium triacetoxyborohydride are mild and selective for the reduction of the imine intermediate in the presence of the carbonyl compound acs.org.

Formic Acid (Eschweiler-Clarke Reaction): Using formic acid as both the reducing agent and a source of the methyl group is a classic method for exhaustive methylation. However, conditions can be controlled to favor mono-methylation rhhz.net.

Catalytic Hydrogenation: The imine can be reduced using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) acs.org.

| Reducing System | C1 Source | Typical Substrate | Key Features |

|---|---|---|---|

| Sodium Triacetoxyborohydride | Formaldehyde (B43269) | Primary/Secondary Amines | Mild, selective, broad substrate scope acs.org. |

| Formic Acid | Formaldehyde/Formic Acid | Primary/Secondary Amines | Classic method, often leads to di-methylation if not controlled rhhz.net. |

| H₂ / Pd/C | Formaldehyde | Anilines, Nitroarenes | One-pot conversion from nitroarenes is possible; uses hydrogen gas acs.org. |

The synthesis of the key intermediate, 4-methyl-3-nitroaniline, is typically achieved through the electrophilic nitration of p-toluidine (4-methylaniline). The directing effects of the substituents on the aromatic ring are crucial for the regiochemical outcome. The strongly activating amino (-NH₂) group and the moderately activating methyl (-CH₃) group are both ortho-, para-directing.

To achieve nitration at the position ortho to the methyl group and meta to the amino group, the reaction is performed under strongly acidic conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid) at low temperatures (typically 0 °C) chemistry-online.comprepchem.com. Under these conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. The ortho-, para-directing influence of the methyl group then directs the incoming nitro group primarily to the ortho position, yielding the desired 3-nitro product chemistry-online.com.

A typical procedure involves:

Dissolving p-toluidine in concentrated sulfuric acid.

Cooling the solution to below 5 °C.

Slowly adding a pre-cooled mixture of concentrated nitric acid and sulfuric acid while maintaining the low temperature chemistry-online.comprepchem.com.

Pouring the reaction mixture onto ice, followed by neutralization to precipitate the 4-methyl-3-nitroaniline product prepchem.com.

Yields for this reaction are generally in the range of 65-70% prepchem.com.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-N bonds in electron-deficient aromatic systems d-nb.infonih.gov. The presence of a strong electron-withdrawing group, such as a nitro group, is essential to activate the ring towards nucleophilic attack thieme-connect.comacs.org.

In the context of synthesizing this compound, this strategy would involve reacting an aromatic precursor like 4-chloro-2-nitrotoluene with methylamine . The nitro group, being ortho to the chlorine leaving group, strongly activates that position for substitution. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate nih.gov.

This approach is widely used in industrial synthesis due to the availability of halo-nitroaromatic precursors d-nb.infonih.gov. A related synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid and methylamine highlights the feasibility of this type of transformation google.com.

Modern Catalytic Approaches for N-Arylation and N-Methylation

Modern catalysis offers highly efficient and selective alternatives to classical methods, often proceeding under milder conditions with broader functional group tolerance.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. This methodology can be applied to the synthesis of the target molecule in two ways:

N-Arylation of Methylamine: This involves coupling an aryl halide or triflate, such as 1-bromo-4-methyl-3-nitrobenzene , with methylamine. This reaction requires a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand (e.g., Josiphos, BINAP) and a base acs.org. This approach directly constructs the C(aryl)-N bond.

N-Methylation of Anilines: More recently, palladium-catalyzed methods have been developed for the N-methylation of anilines using sustainable C1 sources like methanol (B129727) uva.nlnih.govacs.org. These reactions often proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily dehydrogenates methanol to formaldehyde, which then participates in a reductive amination cycle nih.govacs.org. This serves as a modern, atom-economical alternative to classical reductive amination.

| Transformation | Catalyst System (Example) | C1/N Source | Key Features |

|---|---|---|---|

| N-Arylation | Pd(OAc)₂ / DPEphos | Methylamine | Forms C(aryl)-N bond; tolerates various functional groups . |

| N-Methylation | Pd/C | Methanol | Atom-economical; uses methanol as both C1 and H₂ source nih.govacs.org. |

| N-Methylation | (DPEPhos)RuCl₂(PPh₃) | Methanol | Ruthenium-catalyzed alternative; operates under weak base conditions nih.gov. |

Copper-Mediated Amination Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a foundational method for the formation of carbon-nitrogen bonds in the synthesis of aryl amines. This methodology is critical for creating the N-phenyl bond found in the precursor to this compound. The classic Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. However, modern variations have significantly improved the efficiency and scope of this transformation.

Modern copper-catalyzed amination reactions often employ catalytic amounts of a copper(I) or copper(II) salt in conjunction with a ligand to facilitate the reaction under milder conditions. The choice of ligand is crucial and can influence reaction rates and substrate scope. For instance, N,N-dimethyl glycine has been shown to promote the Ullmann coupling of phenols and aryl halides effectively.

Research has also focused on developing more environmentally friendly and practical protocols. A notable advancement is the use of copper powder as a catalyst for the Ullmann amination of aryl halides with aqueous methylamine and other primary aliphatic amines. organic-chemistry.org This procedure can be conducted under organic solvent-free and ligand-free conditions at 100°C, with the presence of a small amount of air being essential for the reaction to proceed. organic-chemistry.org This approach offers a direct and efficient route to N-arylamines with very good yields. organic-chemistry.org

The general mechanism for the copper-catalyzed amination involves the formation of a copper(I) species, which undergoes oxidative addition with the aryl halide. Subsequent reaction with the amine and reductive elimination yields the desired N-aryl amine and regenerates the copper(I) catalyst.

| Method | Copper Source | Amine Source | Conditions | Key Features |

|---|---|---|---|---|

| Classical Ullmann | Cu powder (stoichiometric) | Aniline (B41778)/Ammonia (B1221849) | High temp. (>200°C) | Harsh conditions, limited scope |

| Ligand-Promoted Ullmann | Cu(I) or Cu(II) salts (catalytic) | Aliphatic/Aromatic amines | Lower temp. (80-120°C), Ligand (e.g., diamines, amino acids) | Milder conditions, broader scope |

| Solvent-Free Ullmann | Cu powder (catalytic) | Aqueous primary amines | 100°C, in air, no organic solvent or ligand | Green, practical for specific substrates organic-chemistry.org |

Ruthenium and Iron-Catalyzed Methylation Procedures

The final step in the synthesis of this compound is the methylation of the secondary amine precursor, 4-methyl-3-nitroaniline. Ruthenium and iron catalysts offer efficient and sustainable alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate. princeton.edu

Ruthenium-Catalyzed Methylation: Ruthenium complexes are highly effective for the N-methylation of anilines using methanol as a C1 source. rsc.orgnih.govacs.org This process operates via a "hydrogen autotransfer" or "borrowing hydrogen" mechanism. researchgate.net The catalytic cycle begins with the ruthenium catalyst dehydrogenating methanol to form a ruthenium-hydride species and formaldehyde in situ. The formaldehyde then reacts with the amine to form an imine (or enamine), which is subsequently reduced by the ruthenium-hydride to yield the methylated amine, regenerating the active catalyst. researchgate.net

Cyclometalated ruthenium complexes have been shown to effectively methylate anilines at mild temperatures (e.g., 60°C) using a simple base like sodium hydroxide. rsc.org An in situ generated catalyst from [RuCp*Cl₂]₂ and a phosphine ligand like dpePhos can selectively mono-methylate primary anilines in excellent yields at temperatures between 40–100°C. acs.orgresearchgate.net This method displays exceptional tolerance to reducible functional groups, which is crucial when working with nitro-substituted compounds. researchgate.net

Iron-Catalyzed Methylation: Iron, being abundant and non-toxic, provides a cost-effective catalytic option. researchgate.net Iron-catalyzed N-methylation can be achieved using carbon dioxide as a renewable C1 feedstock in the presence of a reducing agent like a hydrosilane. researchgate.net For example, the commercially available complex [CpFe(CO)₂]₂ with a monophosphine ligand can catalyze the methylation of various amines. researchgate.net Iron catalysts have also been developed for methylation using methanol, following a similar hydrogen borrowing process as ruthenium systems. organic-chemistry.org These methods represent a significant advance in sustainable chemical synthesis, allowing for the late-stage methylation of complex molecules, including drug candidates. researchgate.net

| Catalyst System | Methyl Source | Reductant | Typical Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Cyclometalated Ru complexes | Methanol | None (Hydrogen Borrowing) | 60-70°C, KOtBu or NaOH | High for N-mono-methylation | rsc.org |

| [RuCp*Cl₂]₂ / dpePhos | Methanol | None (Hydrogen Borrowing) | 40-100°C, LiOtBu | Excellent for N-mono-methylation of anilines | researchgate.net |

| [CpFe(CO)₂]₂ / PPh₃ | CO₂ | Hydrosilane | Room temp. to 80°C | High for N-methylation | researchgate.net |

| Iron(0) cyclopentadienone complex | Methanol | None (Hydrogen Borrowing) | Basic conditions | High for mono- or di-alkylation | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of Aromatic Amine Derivatives

The synthesis of aromatic amines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique. researchgate.net This method has been successfully applied to the synthesis of amides and imines from aromatic amines and other precursors. acs.orgmdpi.com Another approach involves using solid catalysts that enable reactions to proceed without a solvent, such as the mono-N-alkylation of aromatic amines with dialkyl carbonates over NaY faujasite at 130-160°C. organic-chemistry.org While not strictly solvent-free, using water as a reaction medium is also a green alternative, and metal-free N-arylation has been demonstrated in magnetized distilled water. rsc.org

Microwave-Assisted Organic Synthesis of Nitro-Phenyl Amines

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and efficiently, often leading to dramatically reduced reaction times, increased yields, and higher product purity. This technology is highly applicable to the synthesis of nitro-phenyl amines. For instance, the nucleophilic aromatic substitution of activated aryl halides (such as those containing a nitro group) with ammonia can be achieved in minutes in an aqueous solution under microwave irradiation, eliminating the need for catalysts and organic solvents. nih.govtandfonline.com The copper-catalyzed Ullmann coupling has also been significantly improved with microwave assistance, allowing reactions that previously took up to 48 hours under harsh conditions to be completed in 2-20 minutes with excellent yields. mdpi.comnih.gov

Photochemical Pathways for Aromatic Nitrogen Compounds

Photochemical reactions use light as an energy source to drive chemical transformations, often under very mild conditions at room temperature. Photoredox catalysis has emerged as a powerful tool for constructing C-N bonds. polyu.edu.hk In these systems, a photocatalyst (which can be a transition metal complex like iridium or an organic dye) absorbs visible light and initiates an electron transfer process. princeton.edubohrium.com This can be used to couple aryl halides with various amines. unimi.it This approach avoids the need for strong bases and high temperatures typically associated with traditional cross-coupling reactions. Direct C-H amination of arenes is also possible, where a photocatalytically generated nitrogen radical reacts directly with an aromatic ring, offering a highly atom-economical route to functionalized aromatic amines. acs.org

Stereochemical Control and Regioselectivity in Analogous Syntheses

While this compound itself is achiral, the principles of stereocontrol and regioselectivity are paramount in the synthesis of its more complex analogues, which may contain stereocenters or require precise functional group placement.

Regioselectivity: The synthesis of the key precursor, 4-methyl-3-nitroaniline, is a classic example of the importance of regiocontrol in electrophilic aromatic substitution. The starting material is typically p-toluidine (4-methylaniline). To control the nitration, the highly activating amino group is first protected, usually as an acetamide. rsc.org The N-acetyl group is still an ortho-, para- director, but it is less activating than the free amine, preventing over-substitution and oxidation. ulisboa.pt In the nitration of 4-methylacetanilide, the directing effects of the methyl group (+I effect) and the acetamido group (+R effect) must be considered. The powerful ortho-directing nature of the acetamido group, combined with steric hindrance at the position ortho to the bulky acetyl group, favors nitration at the position ortho to the amine and meta to the methyl group, yielding the desired 3-nitro product with high selectivity. rsc.orgulisboa.pt Subsequent hydrolysis of the amide reveals the 4-methyl-3-nitroaniline precursor. rsc.org

Stereochemical Control: For analogues containing chiral centers, enantioselective synthesis is required. Numerous strategies exist for the asymmetric synthesis of chiral amines. yale.edu

Asymmetric Hydrogenation: This is a powerful method for producing chiral amines from prochiral precursors like imines or enamines. nih.govacs.org It involves the use of a chiral transition metal catalyst (often based on rhodium, ruthenium, or iridium) with a chiral ligand. The catalyst-substrate complex facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to one enantiomer in high excess. acs.org

Biocatalysis: Engineered enzymes, such as variants of myoglobin, can catalyze asymmetric carbene N-H insertion reactions. rochester.edu This approach allows for the creation of chiral α-amino acids and other chiral amine motifs with high enantiomeric excess under mild, environmentally friendly conditions. rochester.edu

Chiral Auxiliaries: Reagents like tert-butanesulfinamide can be condensed with aldehydes or ketones to form N-sulfinyl imines. yale.edu Subsequent nucleophilic addition to the imine or reduction occurs with high diastereoselectivity, controlled by the chiral sulfur atom. The auxiliary can then be easily cleaved to afford the chiral primary amine. yale.edu

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-3-nitroaniline |

| p-toluidine (4-methylaniline) |

| 4-methylacetanilide |

| Methyl iodide |

| Dimethyl sulfate |

| Methanol |

| Carbon dioxide |

| Formaldehyde |

| Sodium hydroxide |

| N,N-dimethyl glycine |

| tert-butanesulfinamide |

Optimization of Reaction Parameters for Improved Yield and Purity

The synthesis of this compound and its analogues, typically achieved through C-N cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation, is highly dependent on the careful optimization of various reaction parameters. The electronic properties of the substrates—often an aryl halide like 4-chloro- or 4-bromo-1-methyl-2-nitrobenzene and an amine—necessitate precise control over the reaction environment to maximize product yield and purity while minimizing side reactions. Key parameters that are routinely adjusted include temperature, pressure, catalyst and ligand selection, catalyst loading, reaction duration, and stirring rate.

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are critical physical parameters that directly influence the reaction kinetics of amination reactions. The selection of an optimal temperature is a trade-off between achieving a sufficient reaction rate and preventing the degradation of reactants, products, or the catalyst system.

Temperature: The rate of C-N coupling reactions generally increases with temperature. However, excessively high temperatures can lead to the formation of undesired by-products through competing reaction pathways or decomposition. For instance, in palladium-catalyzed aminations, elevated temperatures can sometimes promote side reactions like hydrodehalogenation of the aryl halide. Optimization studies often involve screening a range of temperatures to find the ideal point. For one Buchwald-Hartwig amination, 80°C was determined to be the optimal temperature to achieve an excellent yield of the desired product within 24 hours. researchgate.net Below this temperature, the reaction may be sluggish, while higher temperatures might not provide a significant improvement or could lead to reduced purity.

The effect of temperature can also be dependent on the choice of solvent and base. For example, in the synthesis of a related N-aryl amine, the use of NaO-t-Bu as a base in xylene was most effective, whereas in tert-amyl alcohol, solid sodium hydroxide pellets gave excellent results, highlighting the interplay between temperature and other reaction components. uwindsor.ca

Pressure: Pressure is a significant factor, particularly when a reactant is a gas at ambient temperature and pressure, such as methylamine. To ensure a sufficient concentration of the gaseous amine in the reaction solvent, the reaction is often conducted in a sealed, high-pressure reactor. acs.org This is a common strategy to avoid the use of ammonia or volatile amine surrogates. acs.org The application of pressure increases the solubility of the gaseous amine, thereby accelerating the reaction rate by increasing the frequency of molecular collisions. Microwave synthesis represents another approach where localized high-pressure zones at reaction sites can improve reaction kinetics by orders of magnitude. researchgate.net

The following table illustrates a hypothetical optimization of temperature for the synthesis of an N-aryl amine, demonstrating the typical trend observed in such studies.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 60 | 24 | 45 |

| 2 | 80 | 24 | 92 |

| 3 | 100 | 24 | 88 (with impurities) |

| 4 | 120 | 24 | 75 (decomposition observed) |

This table is a representative example based on general findings in the literature and does not represent a specific experimental outcome.

Catalyst Loading and Ligand Design in Amination

The heart of modern C-N cross-coupling reactions is the catalyst system, which consists of a metal precursor (typically palladium or copper) and a supporting ligand. The efficiency, selectivity, and substrate scope of the reaction are highly dependent on both the amount of catalyst used and the specific structure of the ligand.

Catalyst Loading: Catalyst loading, usually expressed in mole percent (mol %), is a crucial parameter for both economic and practical reasons. While higher catalyst loadings can increase reaction rates, the goal is often to minimize the amount of the expensive and potentially toxic transition metal required. acs.org Optimization can allow processes to be economically attractive by proceeding efficiently with low catalyst loading. acs.org However, reactions involving electron-deficient substrates, such as those with a nitro group, can sometimes require higher catalyst loadings due to potential catalyst inhibition or deactivation. rsc.org Pathways for catalyst deactivation can include product inhibition, by-product inhibition with inorganic salts, or ligand exchange. rsc.org In industrial settings, reducing palladium levels in the final product is critical, making the use of minimal catalyst essential. acs.org For the large-scale synthesis of an aryl amine, catalyst loading was successfully reduced to just 0.05 mol % of Pd(OAc)2 for full conversion. uwindsor.ca

Ligand Design: The choice of ligand is arguably one of the most critical factors in a successful amination reaction. The ligand stabilizes the metal center, influences its reactivity, and dictates the course of the catalytic cycle. For Buchwald-Hartwig amination, the development of increasingly sophisticated and sterically hindered phosphine ligands has been key to expanding the reaction's scope. wikipedia.org

Key aspects of ligand design include:

Steric Hindrance: Bulky ligands, particularly dialkylbiaryl phosphines, promote the formation of monoligated palladium species, which are highly active and accelerate the rates of oxidative addition and reductive elimination. wikipedia.org This is crucial for preventing the formation of undesired tertiary anilines when using primary amines. acs.org

Electron-Donating Properties: Electron-rich ligands can increase the electron density on the metal center, facilitating the oxidative addition step of the aryl halide.

Bite Angle: For bidentate phosphine ligands, the geometry and bite angle can significantly impact catalyst stability and activity.

Different nucleophiles may require different ligands for optimal results. libretexts.org For electron-deficient anilines, which are generally less reactive, more reactive ligands may be necessary to achieve good yields. The judicious choice of the supporting ligand is key for achieving the desired reaction selectivity. acs.org

The following table shows a representative ligand screening for the amination of an aryl bromide.

| Entry | Catalyst Precursor | Ligand | Catalyst Loading (mol %) | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | 2 | 15 |

| 2 | Pd(OAc)2 | BINAP | 2 | 40 |

| 3 | Pd2(dba)3 | XPhos | 1 | 95 |

| 4 | Pd2(dba)3 | RuPhos | 1 | 89 |

This table is a representative example based on general findings in the literature and does not represent a specific experimental outcome.

Reaction Time and Stirring Rate Optimization

The duration of the reaction and the efficiency of mixing are fundamental parameters that must be optimized to ensure complete conversion and high product purity.

Stirring Rate: In heterogeneous reaction mixtures, which are common in C-N coupling reactions due to the use of solid inorganic bases (e.g., Cs2CO3, K3PO4), the stirring rate plays a vital role in ensuring efficient mixing and mass transfer. researchgate.net Adequate stirring keeps the mixture homogeneous, allowing the reactants in the liquid phase to interact effectively with the solid base and the catalyst. researchgate.net

The table below illustrates a typical time course study for an amination reaction.

| Entry | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) |

| 1 | 2 | 60 | 55 | 98 |

| 2 | 8 | 95 | 88 | 96 |

| 3 | 16 | >99 | 94 | 93 |

| 4 | 24 | >99 | 93 | 91 |

This table is a representative example based on general findings in the literature and does not represent a specific experimental outcome.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of Methyl-(4-methyl-3-nitro-phenyl)-amine provides critical data on the number, environment, and connectivity of protons. The aromatic region is expected to display signals for three protons. The proton at C-2 would appear as a doublet, deshielded by the adjacent nitro group. The proton at C-5 would likely be a doublet of doublets, coupled to both H-2 (meta-coupling) and H-6 (ortho-coupling). The proton at C-6 would appear as a doublet, coupled to H-5.

The N-methyl group introduces a singlet, while the aromatic methyl group also appears as a singlet. The amine proton (N-H) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration due to hydrogen bonding effects. libretexts.org Its signal can be confirmed by its disappearance upon D₂O exchange. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-CH₃ | ~2.4-2.5 | s (singlet) | N/A |

| N-CH₃ | ~2.9-3.0 | s (singlet) | N/A |

| N-H | Variable (e.g., ~4.0-5.0) | br s (broad singlet) | N/A |

| H-6 | ~6.7-6.8 | d (doublet) | J(H6-H5) ≈ 8-9 Hz |

| H-5 | ~7.1-7.2 | dd (doublet of doublets) | J(H5-H6) ≈ 8-9 Hz, J(H5-H2) ≈ 2-3 Hz |

Note: Predicted values are based on analysis of similar structures and substituent effects. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group (-NO2) is a strong electron-withdrawing group, causing a downfield shift (deshielding) for the carbons it is attached to (C-3) and those in its electronic vicinity. Conversely, the methylamino (-NHCH₃) and methyl (-CH₃) groups are electron-donating, causing upfield shifts (shielding), particularly for the ortho and para positions. Carbons directly attached to nitrogen typically appear in the 10-65 ppm range. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-CH₃ | ~20-22 |

| N-CH₃ | ~30-32 |

| C-6 | ~110-115 |

| C-2 | ~118-122 |

| C-5 | ~128-132 |

| C-4 | ~135-138 |

| C-3 | ~145-148 |

Note: Predicted values are based on additivity rules and data from analogous compounds. rsc.orgorganicchemistrydata.org Actual values depend on the specific experimental setup.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. For this compound, a key cross-peak would be observed between the signals for H-5 and H-6, confirming their ortho relationship. A weaker correlation would be expected between H-5 and H-2, confirming their meta relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the predicted ¹H signals to their corresponding ¹³C signals (e.g., H-2 to C-2, H-5 to C-5, H-6 to C-6, Ar-CH₃ protons to the Ar-CH₃ carbon, and N-CH₃ protons to the N-CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the complete molecular framework by showing correlations between protons and carbons separated by two or three bonds. ismar.org Key expected correlations include:

Protons of the N-CH₃ group to C-1.

The N-H proton to C-1, C-2, and C-6.

Protons of the Ar-CH₃ group to C-3, C-4, and C-5.

Proton H-2 to C-4 and C-6.

Proton H-6 to C-4 and C-2.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the molecule. However, this technique faces challenges due to the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. wikipedia.org

For this compound, two distinct ¹⁵N signals are expected: one for the amine nitrogen (-NHCH₃) and one for the nitro nitrogen (-NO₂).

Amine Nitrogen (-NHCH₃): The chemical shift of the amine nitrogen is sensitive to hybridization and substituent effects. In aromatic amines, the nitrogen is generally shielded compared to aliphatic amines. nih.gov Its chemical shift would also be influenced by solvent effects due to hydrogen bonding. nih.gov

Nitro Nitrogen (-NO₂): The nitrogen atom in a nitro group is significantly deshielded due to the high oxidation state and the strong electron-withdrawing nature of the oxygen atoms. This results in a chemical shift that is typically far downfield from the amine nitrogen signal.

¹⁵N NMR can be instrumental in studying tautomeric equilibria and protonation sites in related nitrogen-containing compounds. wikipedia.orgnih.gov

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which a molecule absorbs infrared radiation or scatters Raman light, characteristic functional groups can be identified.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the nitro (-NO₂) and secondary amine (-NHCH₃) groups, as well as vibrations from the substituted aromatic ring.

Amine Group Vibrations:

N-H Stretch: Secondary aromatic amines typically show a single, sharp absorption band in the region of 3350-3450 cm⁻¹. libretexts.org This is a key difference from the parent compound, 4-methyl-3-nitroaniline, which as a primary amine would show two bands (symmetric and asymmetric) in this region. researchgate.net

N-H Bend: A bending vibration for the N-H group is expected between 1500 and 1600 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibration for the aromatic C-N bond is typically found in the 1200-1350 cm⁻¹ range. libretexts.org

Nitro Group Vibrations:

Asymmetric Stretch (νas): The asymmetric stretching of the N=O bonds results in a strong, characteristic absorption band typically located between 1500 and 1560 cm⁻¹. researchgate.netarabjchem.org

Symmetric Stretch (νs): The symmetric stretching mode gives rise to another strong band at a lower frequency, generally between 1330 and 1370 cm⁻¹. researchgate.netarabjchem.org

Bending/Deformation: Other vibrations, such as scissoring or wagging of the nitro group, occur at lower frequencies, for example, around 845 cm⁻¹. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Secondary Amine (-NH) | 3350 - 3450 | Medium-Strong |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretching (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretching | Nitro (-NO₂) | 1500 - 1560 | Strong |

| N-H Bending | Secondary Amine (-NH) | 1500 - 1600 | Medium-Variable |

| Symmetric NO₂ Stretching | Nitro (-NO₂) | 1330 - 1370 | Strong |

Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and elucidating the structure of this compound. Through high-resolution and tandem techniques, a comprehensive understanding of its elemental composition and fragmentation behavior can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is pivotal in unequivocally confirming the molecular formula of a compound by providing its exact mass with high precision. For this compound, with a molecular formula of C₈H₁₀N₂O₂, the theoretical exact mass is calculated to be 166.074227566 Da. nist.gov Experimental determination of the monoisotopic mass via HRMS, such as through an Orbitrap or Time-of-Flight (TOF) analyzer, would be expected to yield a value in very close agreement with this theoretical calculation, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Theoretical Exact Mass (Da) | 166.074227566 |

| Molecular Weight ( g/mol ) | 166.18 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides invaluable insight into the structural connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. While specific experimental MS/MS data for this compound is not widely published, a theoretical fragmentation pathway can be predicted based on the known behavior of related aromatic amines and nitro compounds. miamioh.edulibretexts.org

Upon ionization, the molecular ion ([M]⁺˙) at m/z 166 would be expected to undergo several characteristic fragmentation steps. A primary and highly probable fragmentation is the loss of a methyl radical (•CH₃) from the N-methyl group via alpha-cleavage, a common pathway for N-methyl anilines, resulting in a stable secondary cation at m/z 151. nist.govspectrabase.com Another expected fragmentation is the loss of the nitro group (•NO₂), leading to a fragment at m/z 120. Subsequent or alternative fragmentation of the aromatic ring structure could also occur.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

| 166 | [M - •CH₃]⁺ | 151 | •CH₃ |

| 166 | [M - •NO₂]⁺ | 120 | •NO₂ |

| 166 | [M - HNO₂]⁺˙ | 119 | HNO₂ |

| 151 | [M - •CH₃ - CO]⁺ | 123 | CO |

| 120 | [M - •NO₂ - HCN]⁺ | 93 | HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, providing information about its conjugation and chromophores. The spectrum of this compound is expected to be dominated by transitions involving the nitroaniline system. The presence of the electron-donating N-methylamino group and the electron-withdrawing nitro group on the benzene (B151609) ring creates a significant intramolecular charge-transfer character.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

| n → π | ~240-260 | Nitro group/Aromatic ring |

| π → π | ~380-400 | Nitroaniline system |

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org Although a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from analyses of closely related molecules. researchgate.net

Torsional Angles and Conformation in the Crystalline State

The conformation of the molecule in the solid state is defined by the torsional angles between the substituents and the benzene ring. The nitro group is often observed to be slightly twisted out of the plane of the benzene ring to alleviate steric strain. The N-methylamino group's geometry can vary; in some substituted anilines, the nitrogen atom adopts a trigonal-pyramidal geometry. researchgate.net The dihedral angle between the C-N-C plane of the amino group and the plane of the aromatic ring will be influenced by steric hindrance from the adjacent methyl group and by crystal packing forces.

Table 4: Predicted Torsional Angles for Crystalline this compound

| Torsional Angle | Description | Predicted Value (°) |

| C(2)-C(3)-N(nitro)-O | Nitro group twist | 10 - 30 |

| C(5)-C(4)-N(amine)-C(methyl) | N-methylamino group orientation | 15 - 40 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a substituted nitroaniline like this compound, various chromatographic methods are employed to ensure the quality and consistency of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment and preparative isolation of this compound. The development of a robust HPLC method is critical for resolving the main compound from any starting materials, intermediates, or degradation products.

Method Development Considerations:

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach for a compound of this polarity. The development would involve optimizing several key parameters:

Column: A C18 column is a common choice for the separation of moderately polar aromatic compounds. researchgate.net Columns with a length of 250 mm and an internal diameter of 4.6 mm, packed with 5 µm particles, provide a good balance of efficiency and backpressure. researchgate.net

Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A common mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration to elute more nonpolar compounds. For instance, a gradient could run from 10% to 90% acetonitrile over a set period. researchgate.net

Detection: The presence of the nitro group and the aromatic ring results in strong UV absorbance. A UV-Vis detector set at a wavelength of maximum absorbance (λmax) for this compound, likely in the range of 230-280 nm, would provide high sensitivity. researchgate.net

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for a 4.6 mm I.D. column. researchgate.net Column temperature can be controlled (e.g., at 25-30 °C) to ensure reproducible retention times.

Hypothetical HPLC Method Parameters:

| Parameter | Value | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good resolution for aromatic nitro compounds. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. mdpi.com |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. mdpi.com |

| Gradient | 10% B to 90% B in 20 min | To elute a range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard for analytical columns. researchgate.net |

| Detection | UV at 254 nm | General wavelength for aromatic compounds. |

| Injection Volume | 10 µL | Standard injection volume. |

This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for routine quality control. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for identifying and quantifying volatile byproducts that may be present in samples of this compound. These byproducts could originate from the synthesis process, such as unreacted starting materials or side-reaction products, or from degradation.

Analytical Approach:

A sample of this compound would be dissolved in a suitable volatile solvent and injected into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

The mass spectrum of the parent compound, this compound (molecular weight 166.18 g/mol ), would be expected to show a molecular ion peak (M+) at m/z 166. nih.gov Common fragmentation patterns for nitroaromatic compounds include the loss of NO2 (m/z 46) and NO (m/z 30).

Potential Volatile Byproducts and their GC-MS Signatures:

| Potential Byproduct | Structure | Expected Molecular Ion (m/z) | Key Fragments (m/z) |

| p-Toluidine | C7H9N | 107 | 106, 77 |

| N-Methyl-p-toluidine | C8H11N | 121 | 120, 106, 91 |

| 4-Methyl-3-nitroaniline | C7H8N2O2 | 152 | 122, 106, 77 |

| Dinitrotoluene isomers | C7H6N2O4 | 182 | 165, 136, 89 |

The GC-MS data available for the related compound 4-Methyl-3-nitroaniline in the PubChem database shows prominent peaks that can be used as a reference for identifying similar structures. nih.gov

The parent molecule, this compound, is not chiral. However, if derivatives are synthesized that introduce a chiral center, for example, through modification of the amine or methyl groups, then chiral chromatography would be essential to separate and quantify the enantiomers. The biological activity and physical properties of enantiomers can differ significantly, making their separation critical in many applications.

Strategies for Chiral Separation:

Should a chiral derivative of this compound be synthesized, several chiral chromatography strategies could be employed:

Chiral Stationary Phases (CSPs): This is the most common approach. The chiral derivative is passed through an HPLC column containing a CSP. The enantiomers interact differently with the chiral selector, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in separating a broad range of chiral compounds, including those with amine functionalities. nih.govsigmaaldrich.com

Mobile Phase Additives: For amine-containing chiral compounds, acidic or basic additives to the mobile phase can enhance enantioselectivity. chromatographyonline.com For instance, in normal-phase chromatography, small amounts of acids and bases can be used to improve peak shape and resolution. chromatographyonline.com

Derivatization with a Chiral Reagent: An alternative approach is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Hypothetical Chiral HPLC Method for a Derivative:

For a hypothetical chiral derivative, a screening approach using different CSPs and mobile phases would be necessary to find the optimal separation conditions.

| Parameter | Potential Conditions | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) | Broad applicability for chiral separations. nih.gov |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with additives (e.g., DEA) | Common mobile phases for normal-phase chiral chromatography. mdpi.com |

| Detection | UV at a suitable wavelength | To monitor the elution of the diastereomers. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution. sigmaaldrich.com |

The development of such a method would be guided by literature on the chiral separation of structurally similar compounds. mdpi.commdpi.com

Reaction Mechanisms and Kinetics of Methyl 4 Methyl 3 Nitro Phenyl Amine

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The combination of electron-donating and electron-withdrawing groups on the phenyl ring of N,4-dimethyl-3-nitroaniline creates a complex reactivity profile for substitution reactions.

The substitution pattern on the aromatic ring governs its susceptibility to electrophilic attack. The methylamino (-NHCH3) and methyl (-CH3) groups are electron-donating, thereby activating the ring towards electrophilic aromatic substitution. Conversely, the nitro (-NO2) group is strongly electron-withdrawing, deactivating the ring. chemguide.co.uk

The directing effects of these substituents are as follows:

Methylamino group (-NHCH3) : A powerful activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Methyl group (-CH3) : An activating group that also directs to the ortho (C3, C5) and para (C6) positions.

Nitro group (-NO2) : A deactivating group that directs incoming electrophiles to the meta (C5) position relative to itself. chemguide.co.uk

In N,4-dimethyl-3-nitroaniline, the C4 position is already substituted. The strong activating and directing influence of the methylamino group, combined with the directing effect of the methyl group, makes positions C2, C5, and C6 the most likely sites for electrophilic attack. The deactivating nature of the nitro group makes substitution at positions ortho or para to it (C2, C4, C6) less favorable from its perspective, but the activating groups dominate. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of isomers, with substitution primarily occurring at the positions activated by the amine and methyl groups. It is important to note that under the strongly acidic conditions often used for nitration or Friedel-Crafts reactions, the basic amine group can be protonated to form an anilinium ion (-NH2CH3+). This protonated group becomes a deactivating, meta-directing group, which would significantly alter the outcome of the reaction. byjus.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| -NHCH₃ | C1 | Activating (Electron-Donating) | ortho, para | C2, C6 |

| -NO₂ | C3 | Deactivating (Electron-Withdrawing) | meta | C5 |

| -CH₃ | C4 | Activating (Electron-Donating) | ortho, para | C5 |

This table summarizes the individual directing effects of the substituents on the N,4-dimethyl-3-nitroaniline ring.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule due to the presence of the strongly electron-withdrawing nitro group. masterorganicchemistry.com The nitro group decreases the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This reaction typically requires a good leaving group, such as a halide, located at a position ortho or para to the electron-withdrawing group. masterorganicchemistry.comnih.gov

While N,4-dimethyl-3-nitroaniline does not possess a conventional leaving group, the nitro group itself can activate the ring for nucleophilic attack. The attack of a strong nucleophile can lead to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.com

Although the electron-donating methylamino and methyl groups generally disfavor SNAr by increasing the ring's electron density, the powerful activating effect of the nitro group can overcome this opposition. youtube.com Furthermore, reactions such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen are possible, where a nucleophile attacks a hydrogen-bearing carbon atom activated by the nitro group, followed by the elimination of a leaving group from the nucleophile itself. nih.gov The positions most activated for nucleophilic attack are C2 and C6, which are ortho and para to the nitro group, respectively.

Transformations of the Amine Functionality

The secondary amine group is a key reactive center in N,4-dimethyl-3-nitroaniline, participating in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the methylamino group makes it nucleophilic.

Alkylation : Reaction with alkylating agents, such as alkyl halides, can introduce an additional alkyl group to form a tertiary amine. However, direct alkylation is often difficult to control and can lead to polyalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Acylation : Secondary amines react readily with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). For instance, the reaction of N,4-dimethyl-3-nitroaniline with acetyl chloride would yield N-acetyl-N,4-dimethyl-3-nitroaniline.

The oxidation of secondary aromatic amines can follow several pathways, often depending on the specific oxidizing agent and reaction conditions used. uomustansiriyah.edu.iqlibretexts.org

N-Oxidation : Oxidation can occur at the nitrogen atom to yield hydroxylamine (B1172632) derivatives, which may be further oxidized to nitroso compounds. uomustansiriyah.edu.iq

N-Dealkylation : Oxidative processes can also lead to the cleavage of the N-alkyl bond (N-dealkylation). nih.gov For example, copper-catalyzed aerobic oxidation can convert secondary aromatic amines into N-arylformamides. researchgate.net The modified Polonovski reaction is another method that achieves N-dealkylation via an N-oxide intermediate. nih.gov

Ring Oxidation : While the primary site of oxidation is often the amine, under certain conditions, other parts of the molecule can be oxidized. For example, the methyl group on the aromatic ring can be oxidized to a carboxylic acid using reagents like N-bromosuccinimide (NBS) and molecular oxygen under photoirradiation. researchgate.net

The conversion of the nitro group into a primary amine is one of the most fundamental and widely used reactions in the chemistry of nitroaromatic compounds. wikipedia.orgresearchgate.net This transformation is key to synthesizing aromatic diamines, which are valuable precursors for dyes, polymers, and pharmaceuticals. The reduction of N,4-dimethyl-3-nitroaniline would produce N¹,4-dimethylbenzene-1,3-diamine.

Several methods are available for this reduction, offering varying degrees of selectivity and reactivity.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Comments |

|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) | Typically room temperature to moderate heat, various pressures | Highly efficient and clean method; can sometimes affect other reducible groups like alkenes. wikipedia.org |

| Metal in Acid (e.g., Fe/HCl, Sn/HCl, Zn/CH₃COOH) | Refluxing in acidic media | Classic, cost-effective method. The reaction first produces the anilinium salt, requiring a subsequent neutralization step with a base to liberate the free amine. wikipedia.orgyoutube.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent often used for selective reductions. wikipedia.org |

| Sodium Borohydride (NaBH₄) / Transition Metal Catalyst | Room temperature, often in ethanol | NaBH₄ alone is generally not strong enough to reduce nitro groups but becomes effective in the presence of catalysts like Ni(PPh₃)₄. jsynthchem.com |

This interactive table outlines common laboratory methods for the reduction of the nitro group in molecules like N,4-dimethyl-3-nitroaniline.

Reactivity of the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring in Methyl-(4-methyl-3-nitro-phenyl)-amine is at a benzylic position, making it susceptible to a variety of chemical transformations. The presence of the nitro group and the N-methylamino group on the aromatic ring significantly influences the reactivity of this benzylic methyl group.

Oxidation Reactions at the Benzylic Position

The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. google.com This inherent weakness makes the methyl group a prime target for oxidation. Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. However, for more delicate substrates or to achieve intermediate oxidation states like aldehydes or ketones, milder and more selective reagents are necessary.

The oxidation of alkylarenes to the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. mdpi.com Various catalytic systems have been developed for this purpose, often employing transition metals and environmentally benign oxidants like molecular oxygen. For instance, the oxidation of alkylarenes can be catalyzed by copper complexes in the presence of an oxidant.

Table 1: Examples of Benzylic Oxidation of Toluene Derivatives

| Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| p-Xylene | DMAP/Benzyl bromide, O₂ | - | 160 | p-Toluic acid | - |

| Toluene | KMnO₄ | Water | 100 | Benzoic acid | High |

Note: This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes.

Halogenation and Other Functionalization Strategies

Benzylic halogenation offers another pathway to functionalize the methyl group. This reaction typically proceeds via a free radical mechanism, initiated by light or a radical initiator. google.com N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to the aromatic ring.

The general mechanism involves the abstraction of a benzylic hydrogen by a halogen radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule to yield the benzylic halide and a new halogen radical, propagating the chain reaction.

Mechanistic Investigations Using Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a chemical reaction. For reactions involving the cleavage of a C-H bond at the benzylic position, a primary KIE is expected if this bond-breaking step is rate-determining.

Studies on the direct C-H alkylation of benzylic amines, while not on the exact target molecule, have shown a primary kinetic isotope effect of 4.3 at the benzylic C-H position. nih.gov This significant KIE, coupled with reversible H-D exchange at the same position, suggests that the C-H bond is broken in at least two distinct, reversible steps. nih.gov Such investigations point towards a mechanism that may proceed through imine intermediates, involving a C(sp²)-H activation rather than a direct C(sp³)-H activation. nih.gov

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can profoundly impact the rate and selectivity of chemical reactions, particularly for polar molecules like nitroaromatic compounds. The solvent can influence the stability of reactants, transition states, and intermediates, thereby altering the reaction pathway.

For instance, in the nitrosation of phenolic compounds, which share some structural similarities with the target molecule, the reaction rate can be strongly inhibited by decreasing the dielectric constant of the reaction medium. researchgate.net This is attributed to the stabilization of charged intermediates in more polar solvents.

In the context of nucleophilic substitution reactions of alkyl halides, the solvent plays a crucial role in determining the reaction pathway (SN1 vs. SN2). Polar protic solvents can stabilize carbocation intermediates, favoring SN1 reactions, while polar aprotic solvents are often used for SN2 reactions. quora.com While not directly a reaction of the methyl group, this illustrates the general importance of solvent choice in reactions involving related functional groups.

Studies on the photochemistry of nitrophenols have shown that the reactivity can vary significantly between aqueous and organic solvents. nsf.gov For example, the photodegradation of 2,4-dinitrophenol (B41442) was found to be dramatically increased in 2-propanol compared to water, suggesting a strong interaction between the solvent and the nitro group in the excited state. nsf.gov

Catalysis in this compound Transformations

Catalysis plays a pivotal role in achieving efficient and selective transformations of functionalized aromatic compounds. For this compound, catalytic methods are particularly relevant for the reduction of the nitro group.

Heterogeneous Catalysis for Nitro Group Reduction

The reduction of nitroarenes to the corresponding anilines is a fundamental and widely used transformation in industrial chemistry. Heterogeneous catalysis offers several advantages, including ease of catalyst separation and recycling. Common catalysts for this reaction include platinum, palladium, and nickel supported on materials like carbon or alumina. youtube.comnih.govlibretexts.org

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. libretexts.orglibretexts.org The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms are transferred sequentially to the nitro group, which is progressively reduced to the amine.

While specific catalytic data for the reduction of this compound is not detailed in the available literature, a patented process for the synthesis of N-(1-ethyl propyl)-3,4-dimethylaniline from 3,4-dimethyl nitrobenzene (B124822) utilizes a platinum on carbon catalyst in the presence of an acidic buffer, achieving a high yield. google.com This example highlights the effectiveness of heterogeneous platinum catalysts for the reduction of nitro groups in substituted anilines.

Organocatalysis in Amine Derivatives

Thiourea-based catalysts, such as Takemoto's catalyst, are effective in promoting Michael reactions. In a study on the enantioselective Michael reaction of α-aminomaleimides with β-nitrostyrene, various (R,R)-thiourea catalysts were evaluated. mdpi.com The efficiency of these catalysts is influenced by the nature of the amine substituent. For instance, modifying the N,N-dimethyl tertiary amine moiety to more sterically hindered groups resulted in a decrease in both yield and enantioselectivity. mdpi.com This suggests that the steric and electronic properties of the amine are crucial for the catalyst's performance.

N-Heterocyclic Carbenes (NHCs) are another important class of organocatalysts. acs.org While initially dominated by thiazolium-based carbenes, triazolium-based NHCs have gained prominence. acs.org These catalysts are effective in a variety of reactions, including the benzoin (B196080) condensation and Stetter reaction. acs.org The catalytic cycle of NHCs often involves the formation of a Breslow intermediate. The design of the NHC catalyst, including the substituents on the heterocyclic ring, is critical for achieving high selectivity. acs.org

Given the structural features of this compound, its potential application in organocatalysis would likely involve the basicity of the amine and the electronic influence of the nitro and methyl groups on the aromatic ring. These substituents can affect the nucleophilicity of the amine and its ability to interact with substrates and other reagents.

Photochemical and Electrochemical Reactivity of the Compound

The photochemical and electrochemical behavior of this compound can be inferred from studies on similar nitroaromatic amines.

Photochemical Reactivity

Research on 4-nitro-N,N-dimethylaniline, a structural analog, demonstrates that photoexcitation can lead to demethylation. rsc.org This process can be initiated by an external acceptor in a non-polar solvent like benzene (B151609) or by the methoxide (B1231860) ion in methanol (B129727). rsc.org Time-resolved UV-vis spectroscopy has been used to characterize the triplet states of 4-nitroaniline (B120555), 4-nitro-N-methylaniline, and 4-nitro-N,N-dimethylaniline. rsc.org The triplet state of 4-nitro-N,N-dimethylaniline can react with other nitroarenes, leading to its demethylation. rsc.org This reaction proceeds through the formation of a C-centered radical intermediate. rsc.org

The photochemistry of nitroaromatic compounds is complex and can involve different excited states (n,π* and π,π*) with distinct reactivities. researchgate.net In polar solvents, photoinduced electron transfer can occur, generating the radical anion of the nitroarene and the radical cation of the amine. researchgate.net It is plausible that this compound would exhibit similar photochemical reactivity, including potential demethylation and the formation of radical intermediates upon exposure to light.

Electrochemical Reactivity

The electrochemical reduction of nitroaromatic compounds is a well-established process for the synthesis of aromatic amines. thieme-connect.comacs.org This transformation can be achieved using various electrochemical methods, often under mild conditions. thieme-connect.com The reduction of nitrones to amines using an electric current has also been reported, offering a green alternative to chemical reducing agents. nih.gov

The electrochemical behavior of 4-nitroso-N,N-dimethylaniline has been studied in nonaqueous solvents. researchgate.net Its reduction occurs in two consecutive steps, first to a hydroxylamino derivative and then to a diazene (B1210634) derivative. researchgate.net The electrochemical oxidation of this compound in the presence of arylsulfinic acids can lead to the formation of sulfonamide derivatives. rsc.org

For N-substituted-4-piperidone curcumin (B1669340) analogs, which contain amine functionalities, electrochemical studies have shown that they undergo irreversible oxidation. nih.gov The oxidation potentials are influenced by the substituents on the phenyl rings. nih.gov The process is generally diffusion-controlled and involves a two-electron transfer. nih.gov

Based on these findings, it is expected that this compound would undergo electrochemical reduction of the nitro group to an amino group. The electrochemical oxidation of the amine functionality is also a likely process, potentially leading to dimerization or other coupling reactions. The specific potentials and products would be influenced by the solvent, electrolyte, and electrode material used.

Interactive Data Table: Electrochemical Properties of Related Amine Derivatives